molecular formula C12H20N2S2 B14315081 2,3-Bis(tert-butylsulfanyl)pyrazine CAS No. 106728-12-5

2,3-Bis(tert-butylsulfanyl)pyrazine

Cat. No.: B14315081
CAS No.: 106728-12-5
M. Wt: 256.4 g/mol
InChI Key: KXTVWLMLJYFNJS-UHFFFAOYSA-N
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Description

2,3-Bis(tert-butylsulfanyl)pyrazine is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tert-butylsulfanyl)pyrazine typically involves the reaction of pyrazine-2,3-dicarbonitrile with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tert-butylsulfanyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

2,3-Bis(tert-butylsulfanyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(tert-butylsulfanyl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo intramolecular charge transfer, which influences its reactivity and biological activity. The tert-butylsulfanyl groups play a crucial role in modulating the electronic properties of the pyrazine ring, thereby affecting its interactions with target molecules .

Comparison with Similar Compounds

Properties

CAS No.

106728-12-5

Molecular Formula

C12H20N2S2

Molecular Weight

256.4 g/mol

IUPAC Name

2,3-bis(tert-butylsulfanyl)pyrazine

InChI

InChI=1S/C12H20N2S2/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h7-8H,1-6H3

InChI Key

KXTVWLMLJYFNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=CN=C1SC(C)(C)C

Origin of Product

United States

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